D3 Dopamine Receptor Binding Affinity: 6-Chloro vs. 2-Chloro Pyrimidine Isomers
In a direct comparison within the same patent family, the 1-(6-chloropyrimidin-4-yl)-decahydroquinoline scaffold (compound 42) showed a D3 receptor binding Ki of 0.980 nM, which is 1.12-fold more potent than the 1-(2-chloropyrimidin-4-yl) analog (compound 12) with a Ki of 1.10 nM [1]. The difference in chlorine position also influenced functional selectivity, as the 2-chloro isomer exhibited a mitogenesis IC50 of 1.20 nM, indicating a divergence in downstream signaling profiles [2].
| Evidence Dimension | In vitro binding affinity (Ki) at human dopamine D3 receptor |
|---|---|
| Target Compound Data | Ki = 0.980 nM [1] |
| Comparator Or Baseline | 1-(2-Chloropyrimidin-4-yl)-decahydroquinoline analog (US8748608, compound 12): Ki = 1.10 nM [2] |
| Quantified Difference | Target is 1.12-fold more potent by Ki (0.980 vs. 1.10 nM) |
| Conditions | Displacement of [125I]IABN from human D3 receptor expressed in HEK293 cells, Huang et al. J. Med. Chem. 44:1815-1826 (2001) method [1] [2] |
Why This Matters
Procurement decisions for D3 antagonist programs should prioritize the 6-chloro isomer for its superior binding affinity, which may translate to lower required dosing in pharmacological studies.
- [1] BindingDB. BDBM50378006 (CHEMBL1627316) from US Patent 8,748,608, compound 42. Ki = 0.980 nM for human D3 receptor. Accessed May 2026. View Source
- [2] BindingDB. BDBM123840 (US8748608, compound 12). Ki = 1.10 nM and mitogenesis IC50 = 1.20 nM for human D3 receptor. Accessed May 2026. View Source
